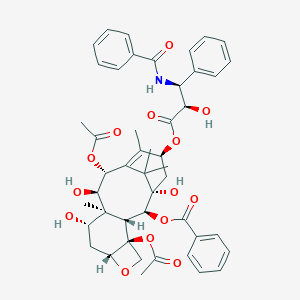

9-Dihydrotaxol

Descripción

Propiedades

Número CAS |

148584-53-6 |

|---|---|

Fórmula molecular |

C47H53NO14 |

Peso molecular |

855.9 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H53NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-40,51-53,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,39-,40-,45+,46-,47+/m0/s1 |

Clave InChI |

RIYRAFARMCGSSW-UWNPAEFKSA-N |

SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |

SMILES canónico |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Sinónimos |

9(R)-dihydrotaxol 9-dihydro-taxol 9-dihydrotaxol |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 9 Dihydrotaxol

Strategies for the Total and Semi-synthesis of 9-Dihydrotaxol

The synthesis of this compound can be broadly categorized into total synthesis, which involves creating the molecule from simple, commercially available starting materials, and semi-synthesis, which utilizes naturally occurring precursors.

Elucidation of Key Synthetic Pathways for this compound

A key step in some synthetic routes is the enantioselective conjugate addition to establish the quaternary center at C8. nih.gov The synthesis of the taxane (B156437) skeleton has also been achieved through a convergent approach, combining different fragments to build the complex structure. nih.gov

Semi-synthetic Routes from Natural Precursors (e.g., 9-Dihydro-13-acetylbaccatin III from Taxus canadensis)

Semi-synthesis has emerged as the more practical and widely used approach for producing this compound and its analogs. This method leverages the abundance of certain taxane precursors in various yew species. A particularly important precursor is 9-Dihydro-13-acetylbaccatin III (9-DHB), which is found in significant quantities in the Canadian yew, Taxus canadensis. google.comaphios.comresearchgate.net This abundance makes it a valuable starting material for the semi-synthesis of not only this compound but also other important taxanes like paclitaxel (B517696) and docetaxel. google.comresearchgate.net

The general semi-synthetic process from 9-DHB involves several key steps:

Protection of Hydroxyl Groups: The hydroxyl groups at various positions, such as C7, are protected to prevent unwanted reactions in subsequent steps. google.comgoogle.com Silyl protecting groups, like triethylsilyl (TES), are commonly used for this purpose. google.com

Deacetylation: The acetyl group at the C-13 position is removed. google.com

Side Chain Attachment: A suitable side chain is attached to the C-13 position of the deacetylated product. google.com This is a crucial step that significantly influences the biological activity of the final compound.

Deprotection: The protecting groups are removed to yield the final this compound derivative. google.com

The isolation of 9-DHB from Taxus canadensis can be achieved through extraction with solvents like methanol, followed by purification techniques such as chromatography. aphios.comgoogle.com

Chemical Transformations Involved in the Preparation of 9-Desoxotaxanes

The preparation of 9-desoxotaxanes involves the selective reduction of the C9 keto group of a taxane precursor to a hydroxyl group. google.comgoogleapis.com For instance, reacting baccatin (B15129273) III with tetrabutylammonium (B224687) borohydride (B1222165) (n-Bu₄NBH₄) in methylene (B1212753) chloride can yield 9-desoxo-9β-hydroxybaccatin III. google.com This transformation is a key step in creating a variety of 9-dihydrotaxane analogs.

The resulting 9-hydroxy derivative can then be further modified. For example, after protecting the C7 hydroxyl group, a side chain can be attached at the C13 position to synthesize various 9-desoxotaxane compounds. google.com

Advanced Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships and potentially discover analogs with improved properties, extensive derivatization of the this compound scaffold has been undertaken.

Modifications at the C-9 Position of the Taxane Skeleton

The C-9 position of the taxane skeleton is a key site for modification. The reduction of the C9 ketone to a hydroxyl group is a fundamental transformation in the synthesis of this compound and its analogs. google.com Further modifications at this position can be achieved. For instance, the C9 hydroxyl group of 9-DHB can be substituted with a halide, such as bromide, which can then be oxidized to the corresponding carbonyl compound. google.com The C9 hydroxyl substituent can also be selectively replaced by other functional groups. google.com

A series of C-7, C-9, and C-10 modified taxane analogues have been synthesized, and in some cases, the introduction of a carbonate group at the C-9 and C-10 positions has led to distinct biological properties. researchgate.net

Derivatization at the C-13 Side Chain (e.g., C-3' modifications)

The C-13 side chain is crucial for the biological activity of taxanes. nih.gov Consequently, extensive modifications have been made to this part of the molecule. Studies have shown that while the natural substitution pattern at the C-2' and C-3' positions is often optimal, modifications at the C-3' phenyl ring can lead to compounds with equal or even greater activity than the parent compound. nih.gov

Design and Synthesis of Water-Soluble 9-Dihydrotaxane Derivatives

The modification of this compound to enhance its aqueous solubility has been a significant area of research, aiming to improve its formulation characteristics. While this compound and its analogue, 10-deacetyl-9-dihydrotaxol, are inherently more water-soluble than paclitaxel—by at least a 20-fold margin—further derivatization has been explored to create prodrugs with even greater solubility. nih.gov The primary strategy involves the introduction of ionizable functional groups, such as amines, which can be converted into salts, thereby dramatically increasing their affinity for aqueous media. google.com

A key approach is the synthesis of derivatives at the C2' position of the side chain. google.com For instance, water-soluble prodrugs of this compound can be synthesized from a 10-deacetyl-9-dihydrotaxol C intermediate. google.com This process allows for the creation of compounds that can be formulated in aqueous solutions, potentially simplifying their handling and application in research settings.

Research has focused on creating derivatives that not only possess enhanced solubility but can also revert to the active parent compound under physiological conditions. This has led to the development of various prodrugs where solubility is conferred by a promoiety that is later cleaved.

Table 1: Examples of Synthetic Approaches for Water-Soluble 9-Dihydrotaxane Derivatives

| Derivative Class | Synthetic Strategy | Purpose | Reference |

| 2'-Amino Derivatives | Introduction of an amino group at the C2' position of the N-acyl side chain. | To form water-soluble salts (e.g., hydrochloride salts). | google.com |

| Ester Prodrugs | Esterification of hydroxyl groups with moieties containing ionizable groups (e.g., amino acids). | To increase water solubility and allow for controlled release of the parent drug. | mdpi.com |

| 10-deacetyl Derivatives | Semisynthesis from 13-acetyl-9-dihydrobaccatin III followed by modification. | Creates analogues like 10-deacetyl-9-dihydrotaxol with inherently greater water solubility. | nih.govresearchgate.net |

Prodrug Design and Intramolecular Rearrangement Reactions (e.g., O-N intramolecular acyl and acyloxy migration)

The design of prodrugs for taxane derivatives, including this compound, represents a sophisticated strategy to overcome formulation challenges. novapublishers.comnih.gov A particularly elegant approach utilizes intramolecular rearrangement reactions, which are self-contained chemical shifts within the molecule that proceed under specific conditions, such as physiological pH. nih.govresearchgate.net This method avoids the need for enzymatic cleavage and the generation of potentially interfering byproducts. dntb.gov.ua

A prominent example of this is the "O-N intramolecular acyl migration" strategy. nih.govnih.gov This reaction involves the transfer of an acyl group from an oxygen atom to a neighboring nitrogen atom. researchgate.net In the context of taxoid prodrugs, a derivative is synthesized where the N-benzoyl group at the C3' side chain is shifted to the adjacent C2' hydroxyl group, creating a 2'-O-acyl isomer. nih.govuclan.ac.uk

This O-acyl isomer functions as the prodrug and exhibits several favorable properties:

Enhanced Water Solubility : The rearrangement exposes the amino group at C3', which can be protonated under slightly acidic conditions, leading to a significant increase in water solubility. nih.gov

pH-Dependent Conversion : The O-N acyl migration is reversible and pH-dependent. The O-acyl form is more stable at low pH, but at neutral or slightly basic pH (around 7.4, typical of physiological conditions), the equilibrium shifts, and the acyl group migrates back to the nitrogen atom (N-acyl form), releasing the original, active compound. researchgate.netnih.gov

This "no auxiliary, no byproduct" strategy is highly efficient because the conversion mechanism is a simple, intramolecular chemical rearrangement. nih.govdntb.gov.ua The rate of conversion can be fine-tuned by modifying the structure of the acyl group, allowing for control over the release kinetics of the parent drug. researchgate.net This approach has been successfully applied to paclitaxel and other taxoids to develop water-soluble prodrugs, and the same principles are directly applicable to this compound derivatives. nih.gov

Table 2: O-N Acyl Migration Mechanism for Taxoid Prodrugs

| Step | Description | Chemical State | Key Feature |

| 1. Prodrug Form | The 2'-O-acyl isomer is synthesized. The acyl group is on the C2' hydroxyl. | O-Acyl Isoform | Liberated amino group at C3' enhances water solubility. |

| 2. Triggering | The prodrug is placed in a neutral or slightly basic aqueous environment (e.g., pH 7.4). | pH-dependent | The reaction is triggered by physiological pH. |

| 3. Rearrangement | An intramolecular acyl migration occurs, transferring the acyl group from the C2' oxygen to the C3' nitrogen. | O→N Migration | A simple, intramolecular rearrangement with no byproducts. |

| 4. Active Form | The original N-acyl configuration of the drug is restored. | N-Acyl Form (Parent Drug) | The biologically active form of the compound is released. |

Regioselective and Stereoselective Considerations in this compound Synthesis

The synthesis of this compound and its derivatives is a complex undertaking that demands precise control over both regioselectivity and stereoselectivity due to the molecule's intricate, polycyclic structure and numerous chiral centers. numberanalytics.comnumberanalytics.com

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. numberanalytics.com In the taxane skeleton, there are several hydroxyl groups (at C1, C2', C7, C10) and a carbonyl group at C9 that can be targeted for modification. Achieving regioselectivity is crucial for synthesizing specific analogues.

Selective Reduction : The synthesis of this compound from a precursor like baccatin III or paclitaxel requires the selective reduction of the C9 carbonyl group without affecting other reducible groups. This has been achieved using specific reagents or methods like electrochemical reduction, which can be tailored to target the C9 position with high selectivity. capes.gov.br

Protecting Groups : To perform modifications at other sites, such as the side chain, without interference from the reactive hydroxyl groups on the taxane core, chemists employ protecting groups. These groups temporarily block a reactive site, allowing another part of the molecule to be modified, and are later removed. This is a fundamental strategy in the semi-synthesis of taxane analogues. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms during a reaction. For this compound, the reduction of the C9 carbonyl group creates a new stereocenter. The resulting hydroxyl group can have either an alpha (α) or beta (β) orientation.

Control of C9 Stereochemistry : The synthesis of 9(R)-dihydrotaxol, the specific diastereomer of interest, requires a stereoselective reduction. acs.org Reagents like samarium diiodide have been used for the stereoselective synthesis of 9β-hydroxytaxanes. acs.org The choice of reducing agent and reaction conditions is critical to obtaining the desired 9(R) configuration, which corresponds to the 9α-hydroxy orientation. The spatial arrangement of this hydroxyl group significantly influences the conformation of the taxane ring and its biological properties.

Side Chain Attachment : The esterification of the baccatin core with the N-acylphenylisoserine side chain at the C13 position must also be stereospecific to ensure the correct orientation, which is vital for the compound's activity. This is typically achieved using a pre-synthesized chiral side chain. capes.gov.br

Table 3: Key Regio- and Stereoselective Challenges in this compound Synthesis

| Challenge | Type | Target Site(s) | Methodologies | Reference |

| C9 Carbonyl Reduction | Regioselective & Stereoselective | C9 Carbonyl | Use of specific reducing agents (e.g., samarium diiodide), electrochemical reduction to selectively form the 9α-hydroxy group. | capes.gov.bracs.org |

| Side Chain Modification | Regioselective | C2' Hydroxyl, C3' Amine | Use of protecting groups on the main ring; O-N acyl migration strategies. | researchgate.netnih.gov |

| Esterification | Regioselective & Stereospecific | C13 Hydroxyl | Coupling of the baccatin core with a pre-synthesized, enantiomerically pure side chain. | capes.gov.br |

| Core Modifications | Regioselective | C7, C10 Hydroxyls | Selective protection/deprotection schemes to allow for acylation or deacetylation at specific positions. | nih.govresearchgate.net |

Biosynthetic Pathways and Biotechnological Production of 9 Dihydrotaxol

Elucidation of Taxane (B156437) Biosynthesis Relevant to 9-Dihydrotaxol

The biosynthesis of this compound is intricately linked to the well-documented pathway of paclitaxel (B517696). The journey from primary metabolism to the complex taxane core involves approximately 19 enzymatic steps, beginning with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP) nih.govnih.gov.

The committed step in taxane biosynthesis is the cyclization of GGPP by the enzyme taxadiene synthase (TS) to form the foundational taxane skeleton, taxa-4(5),11(12)-diene nih.gov. Following this crucial cyclization, the taxane core undergoes a series of elaborate modifications. These modifications are primarily post-cyclization oxygenations catalyzed by a family of cytochrome P450-dependent monooxygenases pnas.orgnih.gov. These enzymes introduce hydroxyl groups at various positions on the taxane ring, activating the skeleton for subsequent reactions tsijournals.com.

A key intermediate in the pathway leading to many prominent taxanes is baccatin (B15129273) III nih.govnih.gov. The formation of baccatin III involves multiple hydroxylation and acylation steps. The oxidation state at the C9 position is of particular relevance to this compound. In the pathway to paclitaxel, the C9 position is oxidized to a keto group, a reaction catalyzed by enzymes such as taxane 9α-hydroxylase (T9αOH) and a subsequent T9α oxidase oup.com.

However, for the synthesis of this compound, this C9-keto group is reduced to a hydroxyl group. This critical difference is what defines this compound and its direct precursors, such as 9-dihydro-13-acetylbaccatin III tsijournals.comgoogle.com. The natural occurrence of compounds like 9-dihydro-13-acetylbaccatin III in Taxus species, for instance, Taxus canadensis, provides strong evidence for a biosynthetic route that includes a reduction step at the C9 position google.comacs.org. This suggests that the pathway can diverge from the main route to paclitaxel to produce these 9-dihydro analogues. The final steps would involve the attachment of the C13 side chain to the 9-hydroxylated baccatin III core, a process analogous to the final steps of paclitaxel synthesis encyclopedia.pub.

Enzymology and Molecular Genetics of this compound Precursor Formation

The enzymatic machinery responsible for constructing taxane precursors is a complex interplay of several enzyme classes, and the genes encoding these enzymes have been a major focus of molecular genetics research. Understanding this machinery is fundamental to any biotechnological effort to produce this compound.

The biosynthesis begins with enzymes from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, which supply the precursor GGPP nih.gov. The first committed enzyme, taxadiene synthase (TS) , is a class 1 terpene cyclase that catalyzes the formation of the taxadiene skeleton frontiersin.org. Following this, a cascade of cytochrome P450 (CYP450) hydroxylases decorate the hydrocarbon core. Key among these are taxadiene-5α-hydroxylase (T5αOH), taxane-10β-hydroxylase (T10βOH), and taxane-13α-hydroxylase (T13αOH), which introduce hydroxyl groups at their respective positions pnas.orgnih.gov.

Acylation reactions are catalyzed by a series of acyltransferases belonging to the BAHD family. These enzymes transfer acyl groups from CoA donors to the taxane core. Notable examples include taxadien-5α-ol-O-acetyltransferase (TAT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) mdpi.compnas.org.

For the formation of this compound precursors, the critical step is the reduction of the C9-keto group found in intermediates on the paclitaxel pathway. While the specific gene and enzyme responsible for this reduction to a C9-hydroxyl group have not been fully characterized in the context of a dedicated this compound pathway, the existence of 9-dihydrotaxanes implies the action of a reductase enzyme tsijournals.com. The identification and cloning of the gene for this putative C9-keto-reductase would be a significant breakthrough for the targeted production of this compound. The subsequent attachment of the C13-side chain involves enzymes like baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) and N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) encyclopedia.pubmdpi.com.

Table 1: Key Enzymes and Genes in Taxane Biosynthesis Relevant to this compound Precursors

| Enzyme Name | Abbreviation | Gene Name | Function in Pathway | Citation |

| Taxadiene Synthase | TS | txs | Cyclization of GGPP to form the taxane skeleton | nih.govfrontiersin.org |

| Taxadiene-5α-hydroxylase | T5αOH | cyp725a4 (example) | C5-hydroxylation of taxadiene | pnas.orgencyclopedia.pub |

| Taxane-10β-hydroxylase | T10βOH | cyp725a2 (example) | C10-hydroxylation of the taxane core | pnas.orgnih.gov |

| Taxane-13α-hydroxylase | T13αOH | cyp725a1 (example) | C13-hydroxylation, a key step for side chain attachment | pnas.orgnih.gov |

| Taxane-9α-hydroxylase | T9αOH | - | C9-hydroxylation, leading to the C9-keto group | oup.com |

| Putative C9-keto Reductase | - | - | Reduction of the C9-keto group to a C9-hydroxyl group | tsijournals.com |

| Taxadien-5α-ol-O-acetyltransferase | TAT | tat | Acetylation at the C5 position | mdpi.com |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | dbat | Acetylation at the C10 position to form baccatin III | mdpi.com |

| Baccatin III: 3-amino, 3-phenylpropanoyl Transferase | BAPT | bapt | Attaches the C13 side chain precursor to the baccatin core | encyclopedia.pubmdpi.com |

Note: The specific reductase for this compound synthesis is currently putative.

Biotechnological Approaches for Enhanced this compound Production

Given the low natural abundance of taxanes, including this compound, and the ecological concerns of harvesting yew trees, biotechnology offers a sustainable and scalable alternative researchgate.netfrontiersin.org. Various strategies are employed to enhance the production of these valuable compounds in controlled systems.

Plant cell culture is a leading biotechnological platform for producing taxanes. nih.gov Cell lines are initiated from various Taxus species, including Taxus chinensis, Taxus baccata, and Taxus media, and are selected for high growth rates and productivity. mdpi.comgoogle.comnih.gov

A common and effective strategy is the use of a two-stage culture system . mdpi.comub.edu In this approach, cells are first grown in a medium optimized for rapid biomass accumulation. Subsequently, they are transferred to a production medium, which is often nutrient-limited to shift the cellular metabolism from growth towards secondary metabolite synthesis. ub.edu

The productivity of Taxus cell cultures can be significantly boosted through the use of elicitors , which are molecules that trigger defense responses in the plant cells, leading to an upregulation of secondary metabolite pathways. nih.gov Methyl jasmonate (MeJA) is a widely studied and potent elicitor that dramatically increases taxane yields. nih.govfrontiersin.org Other elicitors, such as coronatine (B1215496) and salicylic (B10762653) acid, have also been shown to enhance taxane production. mdpi.comupf.edu These strategies, which have been successful for paclitaxel and other taxanes, are directly applicable to the production of this compound.

Table 2: Effect of Elicitors on Taxane Production in Taxus Cell Cultures

| Elicitor | Taxus Species | Effect on Production | Citation |

| Methyl Jasmonate (MeJA) | Taxus cuspidata | Increased paclitaxel yield from near zero to 2.5 mg/g DW. | frontiersin.org |

| Methyl Jasmonate (MeJA) | Taxus media | Essential for taxane production in transformed cell lines, leading to a 265% increase over control. | nih.gov |

| Coronatine (COR) | Taxus baccata | Induced a significant increase in total taxane content. | mdpi.com |

| Salicylic Acid (SA) | Taxus baccata | Induced the highest level of paclitaxel content on day 8 of elicitation. | mdpi.com |

Metabolic engineering provides powerful tools to rationally improve taxane production by manipulating the underlying genetic framework. nih.gov A primary goal is to overcome rate-limiting steps in the biosynthetic pathway or to channel metabolic flux towards a desired compound. tsijournals.com

Another strategy involves the manipulation of competing or supporting pathways . For example, the phenylpropanoid pathway provides the phenylalanine precursor for the C13 side chain of taxanes. frontiersin.org Engineering this pathway could increase the availability of this essential building block. Conversely, blocking pathways that compete for the same initial precursors, such as the pathway for gibberellin biosynthesis which also uses GGPP, has been shown to increase paclitaxel production. tsijournals.com Such strategies could be adapted to optimize the production of this compound.

Feeding biosynthetic precursors to Taxus cell cultures is a well-established technique to bypass early, often rate-limiting, steps in the pathway and increase the yield of the final product. nih.govphcogrev.com This strategy can be particularly effective when the endogenous supply of a specific intermediate is insufficient.

A range of precursors can be supplied to the culture medium. These include simple, early-stage precursors from primary metabolism like pyruvate (B1213749) or glyceraldehyde-3-phosphate, which feed into the isoprenoid pathway that generates GGPP. tsijournals.com More direct precursors for the taxane side chain, such as phenylalanine, have also been used successfully to enhance production. tsijournals.comfrontiersin.org

For the targeted production of this compound, a highly effective but potentially costly strategy would be to feed advanced intermediates to the cell culture. For example, supplying the cells with 9-dihydro-13-acetylbaccatin III, which is the direct core of this compound derivatives, would require the cells to perform only the final side-chain attachment steps. google.com This approach circumvents the entire complex synthesis of the taxane core, potentially leading to very high conversion efficiencies. The feasibility of this approach depends on the availability of the precursor, which could itself be produced through a separate biotechnological or semi-synthetic process.

Table 3: Examples of Precursor Feeding in Plant Cell Cultures for Secondary Metabolite Production

| Precursor Fed | Plant Culture | Target Metabolite Class | Outcome | Citation |

| Phenylalanine | Taxus spp. | Taxanes | Phenylalanine is a key building block for the C13 side chain. | tsijournals.comfrontiersin.org |

| 10-Deacetylbaccatin III (10-DAB) | Taxus spp. | Paclitaxel | Feeding advanced precursors is an efficient way to enhance final product yield. | tsijournals.com |

| Terpenoid Precursors | Catharanthus roseus | Indole Alkaloids | Enhanced formation of target alkaloids. | phcogrev.com |

| Tyrosol | Rhodiola imbricata | Salidroside | The immediate pathway precursor strongly enhanced production. | nih.gov |

Molecular Mechanisms of Action: Preclinical Investigations

Interactions with Tubulin and Microtubule Dynamics

Influence on Microtubule Assembly and Polymerization

Preclinical studies have demonstrated that 9-Dihydrotaxol, an analog of paclitaxel (B517696), actively engages with the core components of the cellular cytoskeleton, specifically tubulin and microtubules. Like its parent compound, this compound influences microtubule dynamics, a process crucial for cell division and structure. The primary mechanism of action for taxanes involves the promotion of microtubule assembly from tubulin dimers and the stabilization of these polymers. drugbank.comwikipedia.org

Research indicates that this compound enhances the assembly of microtubules. researchgate.net The process of microtubule formation involves two main phases: nucleation, where tubulin dimers begin to aggregate, and elongation, where more dimers are added to the growing polymer chain. berkeley.edu Compounds like paclitaxel and its analogs intervene in this process by promoting the polymerization of tubulin, effectively increasing the population of microtubules within the cell. drugbank.com This action is contrary to other agents like colchicine, which cause the depolymerization of microtubules. drugbank.com The formation of these microtubules is often accompanied by the hydrolysis of guanosine (B1672433) 5'-triphosphate (GTP). nih.gov

While both this compound and paclitaxel promote microtubule assembly, the efficacy can differ. Some studies suggest that this compound exhibits increased activity in microtubule assays compared to paclitaxel. researchgate.netresearchgate.net This enhanced activity may be attributed to subtle differences in their chemical structures, which can affect their binding affinity and interaction with tubulin.

The polymerization process is a dynamic one, characterized by the coexistence of growing and shrinking microtubules, a phenomenon known as dynamic instability. berkeley.edu By promoting assembly and stabilization, this compound shifts this equilibrium towards a state of increased and often abnormal microtubule structures. drugbank.com

Modulation of Microtubule Stabilization and Antimitotic Activity

A key aspect of the molecular mechanism of this compound is its ability to hyper-stabilize microtubules. drugbank.com Once assembled, microtubules are typically dynamic structures that can be disassembled by the cell as needed. However, this compound, similar to paclitaxel, binds to the microtubules and prevents their depolymerization. drugbank.comwikipedia.org This stabilization results in the formation of non-functional microtubule bundles and abnormal arrays throughout the cell cycle. drugbank.com

This interference with the normal dynamic instability of microtubules has profound consequences for cellular processes, particularly mitosis. During cell division, the mitotic spindle, which is composed of microtubules, is responsible for segregating chromosomes into the two daughter cells. The precise and controlled shortening and lengthening of these microtubules is essential for this process to occur correctly. drugbank.com By locking the microtubules in a stabilized state, this compound disrupts the function of the mitotic spindle. wikipedia.org

The inability of the chromosomes to align properly on a functional metaphase spindle due to the stabilized microtubules leads to a blockage in the progression of mitosis. wikipedia.org This prolonged activation of the mitotic checkpoint ultimately triggers the cell's machinery for programmed cell death, or apoptosis. wikipedia.org This antimitotic activity is a hallmark of taxane (B156437) compounds and is central to their effects observed in preclinical models. While the primary effect is attributed to the suppression of microtubule dynamics, research also suggests that at higher concentrations, paclitaxel can suppress the detachment of microtubules from centrosomes, a process that is normally activated during mitosis. wikipedia.org

Cellular Effects and Induction of Programmed Cell Death

Analysis of Cell Cycle Arrest (e.g., G2/M Phase)

The disruption of microtubule dynamics by this compound directly leads to a halt in the cell cycle, predominantly at the G2/M phase. epo.orgpolyu.edu.hk The G2 phase is the final stage of interphase, where the cell prepares for mitosis (M phase). The transition between these two phases is a critical checkpoint to ensure that the cell is ready to divide.

By stabilizing microtubules, this compound prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during the M phase. wikipedia.org This disruption activates the spindle assembly checkpoint, a cellular surveillance mechanism that monitors the attachment of chromosomes to the microtubules of the spindle. When defects are detected, the checkpoint arrests the cell cycle to prevent aneuploidy, a condition with an abnormal number of chromosomes.

This arrest in the G2/M phase is a characteristic effect of agents that interfere with microtubule function. nih.govoncotarget.comnih.gov The cell, unable to proceed through mitosis, is held in this state. Prolonged arrest at this checkpoint can lead to several outcomes, including the initiation of programmed cell death. wikipedia.org Studies have shown that various compounds that induce G2/M arrest can enhance the expression of proteins like p53 and p21, which are key regulators of the cell cycle and apoptosis. oncotarget.commedsci.org

Pathways Leading to Apoptosis in Preclinical Cellular Models

The sustained cell cycle arrest induced by this compound ultimately triggers apoptosis, or programmed cell death, in preclinical cellular models. polyu.edu.hk Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. There are multiple pathways through which apoptosis can be initiated, and taxanes like this compound appear to engage several of these.

One of the primary mechanisms involves the intrinsic, or mitochondrial, pathway of apoptosis. Prolonged mitotic arrest can lead to the activation of this pathway. mdpi.com A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.org In the cytoplasm, cytochrome c binds with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex called the apoptosome, which then activates caspase-9. mdpi.com Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates. mdpi.com

Furthermore, research on paclitaxel has indicated that it can also influence apoptosis by interacting with members of the B-cell lymphoma 2 (Bcl-2) family of proteins. drugbank.com The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). The balance between these proteins is critical in determining a cell's fate. Paclitaxel has been shown to bind to the anti-apoptotic protein Bcl-2, thereby inhibiting its function and promoting cell death. drugbank.com By neutralizing this "apoptosis-stopping" protein, the balance shifts in favor of the pro-apoptotic members, leading to the initiation of the apoptotic cascade. drugbank.comfrontiersin.org

Characterization of Molecular Binding Sites on Tubulin and Conformational Dynamics

The molecular interaction between taxanes and their target, tubulin, is a critical determinant of their biological activity. Paclitaxel, and by extension its analog this compound, binds specifically to the β-tubulin subunit of the αβ-tubulin heterodimer. drugbank.comwikipedia.org This binding site is located on the interior surface of the microtubule, within the lumen. researchgate.net

The binding of paclitaxel to this site has been extensively studied and is known to stabilize the microtubule structure. researchgate.net This stabilization is achieved through a series of interactions between the drug molecule and the amino acid residues of the β-tubulin protein. Molecular dynamics simulations have been instrumental in elucidating the dynamic nature of this binding. nih.gov These studies reveal that paclitaxel can adopt several distinct binding conformations within the binding pocket, leading to changes in both the local and global conformation of the tubulin protein. nih.gov

The binding of the drug induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice, as opposed to the "curved" conformation of unpolymerized tubulin. ucdavis.edu This conformational shift is thought to be a key reason why taxanes promote microtubule assembly and stability. ucdavis.edu

The specific amino acid residues within the β-tubulin binding pocket that interact with the taxane molecule are crucial for its activity. Mutations in these residues can lead to resistance to taxane-based drugs. researchgate.net Understanding the precise molecular interactions and the resulting conformational dynamics is therefore essential for the design of new and more effective taxane analogs. While the binding site of paclitaxel is well-characterized, the specific nuances of how this compound interacts with this site and how its structural modifications influence the conformational dynamics of tubulin are areas of ongoing research. acs.org

Structure Activity Relationship Sar Studies of 9 Dihydrotaxol Analogs

Identification of Crucial Structural Determinants for Biological Activity

SAR studies have underscored the critical importance of the C-13 side chain for the biological activity of 9-dihydrotaxol, a finding that mirrors observations with paclitaxel (B517696). nih.govacs.org This side chain is considered indispensable for the antitumor effects of this class of compounds. acs.org Early research indicated that the natural (2'R, 3'S) configuration of the side chain, which includes a 2'(R)-hydroxyl group and a 3'(S)-acylamino group, might be optimal for activity. nih.govacs.org Furthermore, modifications to the baccatin (B15129273) core of the molecule have also been shown to influence efficacy and selectivity. For instance, the reduction of the C-9 carbonyl group to a hydroxyl group, which distinguishes this compound from paclitaxel, has a significant impact on the molecule's activity and has been a key area of investigation. ru.nl

Comprehensive Analysis of C-13 Side Chain Modifications

The 2'(R)-hydroxyl and 3'(S)-acylamino groups on the C-13 side chain are considered vital for the biological activity of this compound analogs. nih.govacs.org Research has consistently shown that the natural stereochemistry at these positions, the (2'R, 3'S) configuration, is crucial for optimal antitumor activity. acs.org Any alteration to these groups or their stereochemistry often leads to a significant decrease in potency. This suggests that these specific functional groups and their spatial arrangement are key to the molecule's interaction with its biological target, microtubules.

Initial assumptions based on paclitaxel SAR suggested the 3'-phenyl ring was a critical component for activity. However, studies on this compound analogs have challenged this notion. Research involving the synthesis and biological evaluation of analogs modified at the C-3' position revealed that the 3'-phenyl ring is not an absolute requirement for activity. nih.govacs.org In fact, several compounds lacking the phenyl ring demonstrated in vitro and in vivo activity equal to or greater than that of paclitaxel. nih.govacs.org

Further exploration into C-3'-N-acyl analogs of this compound has provided deeper insights. acs.orgscilit.comresearchgate.net These studies involved synthesizing a series of analogs with various N-acyl substitutions and evaluating their effects on microtubule assembly and cytotoxicity. researchgate.net The results indicated that certain alkylcarbamate substitutions at the C-3'-N position could lead to high biological activity. researchgate.net This highlights the potential for significant modification at this position to enhance the therapeutic properties of this compound.

Table 1: Selected C-3'-N-Acyl Analogs of 9(R)-Dihydrotaxol and their Biological Activity

| Analog | C-3'-N-Acyl Substitution | Relative Cytotoxicity (HT-29 Cell Line) |

| Reference Compound | Benzoyl | +++ |

| Analog 1 | tert-Butoxycarbonyl | ++++ |

| Analog 2 | Isopropylcarbamoyl | +++ |

| Analog 3 | Cyclohexylcarbamoyl | +++ |

| Data compiled from published research findings. researchgate.netresearchgate.net The '+' indicates relative activity levels. |

Role of 2'(R)-Hydroxyl and 3'(S)-Acylamino Substitutions

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

To better understand the complex interplay between the structure of this compound analogs and their biological activity, computational and Quantitative Structure-Activity Relationship (QSAR) studies have been employed. acs.orgresearchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to predict the activity of novel analogs, thereby guiding the design of more potent and selective agents. researchgate.netqsartoolbox.org For taxane (B156437) analogues in general, QSAR studies have suggested that steric and hydrophobic parameters of the substituents are major determinants of their activity against cancer cells. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been utilized to create predictive models for taxoids. mdpi.com These computational approaches provide valuable insights into the structural requirements for optimal activity and help to rationalize the design of new this compound derivatives with enhanced therapeutic potential.

Preclinical Efficacy and Comparative Biological Evaluation in Vitro and in Vivo Models

In Vitro Cytotoxicity and Potency Assessments

Evaluation Against Human and Murine Tumor Cell Lines

In laboratory studies, 9-Dihydrotaxol (9-DH-t) has been evaluated for its cytotoxic effects against a panel of human and murine tumor cell lines. nih.govnih.govresearchgate.net The in vitro potency of 9-DH-t was generally found to be less than that of the widely used chemotherapy agent, Paclitaxel (B517696). nih.govresearchgate.net However, this analogue has demonstrated significant activity, warranting further investigation into its potential as a cancer therapeutic.

Comparative Potency Analysis with Paclitaxel and Other Taxane (B156437) Derivatives

When compared directly with Paclitaxel and another analogue, 10-deacetyl-9-dihydrotaxol (10-DeAc-9-DH-t), the in vitro potency of this compound was generally lower against both human and murine tumor cells. nih.govresearchgate.net Despite its reduced in vitro potency, this compound exhibits other favorable properties, such as being at least 20-fold more soluble in water than Paclitaxel, a factor that could have significant implications for its formulation and administration. nih.govresearchgate.net

In Vivo Anti-tumor Activity in Experimental Animal Models

Efficacy in Human Tumor Xenograft Models (e.g., MX-1 solid tumor)

In studies using mice with human tumor xenografts, specifically the MX-1 solid tumor model, this compound demonstrated remarkable efficacy. nih.govnih.govresearchgate.net Treatment with this compound resulted in cure rates of 60% or greater. nih.govnih.govresearchgate.net This stands in stark contrast to the 10% cure rate observed in mice treated with Paclitaxel, highlighting the potent in vivo anti-tumor activity of this analogue against this specific human tumor type. nih.govnih.govresearchgate.net

Assessment in Murine Solid Tumor Models (e.g., M109, subcutaneous lymphoma)

The anti-tumor effects of this compound were also assessed in murine solid tumor models. In the M109 solid tumor model, this compound was found to be more effective than Paclitaxel. nih.govnih.govresearchgate.net However, in the case of the murine B16 ascites tumor, it was less effective than Paclitaxel. nih.govnih.gov These findings suggest that the efficacy of this compound may be dependent on the specific tumor type.

Preclinical Pharmacological Characterization

Preclinical studies have begun to shed light on the pharmacological profile of this compound. At equivalent dosages to Paclitaxel, this compound produced higher serum concentrations. nih.govnih.gov This increased bioavailability, coupled with its demonstrably lower toxicity compared to Paclitaxel, allowed for a four-fold increase in the daily dosage in animal models. nih.govnih.gov These favorable preclinical data suggest that this compound has good potential for further development as an anti-cancer agent. nih.govnih.gov

Preclinical Pharmacokinetics (e.g., absorption in animal models)

Preclinical pharmacokinetic studies are essential to characterize how a potential drug is absorbed, distributed, metabolized, and excreted by an organism. mdpi.com Animal models play a vital role in these assessments, providing critical data for optimizing dosing and predicting human pharmacokinetics. researchgate.net For this compound, investigations in animal models have highlighted key differences in its pharmacokinetic profile compared to its parent compound, paclitaxel.

In vivo studies in mice have demonstrated that at equivalent dosages, this compound achieves higher serum concentrations than paclitaxel. nih.govfrontiersin.org This suggests potentially greater bioavailability or different distribution and clearance mechanisms. A significant contributing factor to this observation is the compound's enhanced aqueous solubility, which is at least 20 times greater than that of paclitaxel. nih.govfrontiersin.org This improved solubility can facilitate administration and absorption. While specific quantitative parameters for absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively detailed in the available literature, the observed higher serum levels point to favorable pharmacokinetic properties that warrant further investigation. The use of established in vivo pharmacokinetic study designs, often involving the administration of the compound to species like rats or mice followed by analysis of plasma concentrations over time, is standard practice for generating detailed parameters such as clearance and volume of distribution. mdpi.comdovepress.comnih.gov

Table 1: Comparative Serum Concentration and Solubility of this compound and Paclitaxel in a Murine Model

| Compound | Relative Serum Concentration (at equal dosage) | Aqueous Solubility |

|---|---|---|

| This compound | Greater than Paclitaxel nih.govfrontiersin.org | ≥20-fold greater than Paclitaxel nih.govfrontiersin.org |

| Paclitaxel | Baseline | Baseline |

This table illustrates the reported qualitative comparison of serum concentration and the significant difference in aqueous solubility between this compound and Paclitaxel based on preclinical findings.

Preclinical Pharmacodynamics (e.g., target engagement, cellular responses in models)

Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body, including its mechanism of action. nih.gov For anticancer agents like this compound, this involves assessing its interaction with its molecular target—in this case, microtubules—and the subsequent cellular responses.

The primary mechanism of action for taxanes is the promotion of microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis. nih.gov In vitro assays that measure microtubule assembly are therefore a key component of preclinical pharmacodynamic evaluation. While it has been noted that this compound exhibits activity in microtubule assembly assays, detailed quantitative data comparing its potency to paclitaxel in this regard are not consistently reported across studies. nih.gov

In terms of cellular responses, the in vitro cytotoxicity of this compound has been evaluated against a panel of human and murine tumor cell lines. nih.govfrontiersin.org Generally, its potency in these cell-based assays was found to be lower than that of paclitaxel. nih.govfrontiersin.org However, the cytotoxic effects of taxane analogues can be highly dependent on the specific chemical structure and the cancer cell line being tested. For example, certain novel heterocyclic analogues of 7-deoxy-9-dihydropaclitaxel were found to be inactive in tubulin assembly assays and showed no remarkable cytotoxicity against SK-OV3, WIDR, and MCF-7 human tumor cell lines. nih.gov Conversely, some of these same analogues exhibited more potent cytotoxicity than paclitaxel against human liver cancer (BEL-7402) and human esophagus cancer (ECa-109) cell lines. nih.gov This highlights the nuanced nature of structure-activity relationships within this class of compounds.

Table 2: In Vitro Cytotoxicity of this compound Analogues in Selected Human Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity Relative to Paclitaxel |

|---|---|---|

| This compound | Various human and murine tumor cells | Generally less potent nih.govfrontiersin.org |

| Novel 7-deoxy-9-dihydropaclitaxel analogue 22 | SK-OV3, WIDR, MCF-7 | Not remarkably cytotoxic nih.gov |

| BEL-7402, ECa-109 | More potent nih.gov | |

| Novel 7-deoxy-9-dihydropaclitaxel analogue 23 | SK-OV3, WIDR, MCF-7 | Not remarkably cytotoxic nih.gov |

| BEL-7402, ECa-109 | More potent nih.gov |

This table summarizes the reported in vitro cytotoxic activity of this compound and related analogues against various human cancer cell lines, demonstrating the variability of cellular responses.

Development and Validation of Advanced Preclinical Models for Efficacy Screening

The selection and validation of appropriate preclinical models are critical for accurately predicting the clinical potential of a new drug candidate. For oncology drugs, these models should ideally recapitulate the complexity of human tumors. antineo.fr

The preclinical evaluation of this compound has utilized well-established in vivo models, specifically human tumor xenografts in immunocompromised mice. nih.govfrontiersin.org In these models, human cancer cells are implanted into mice that lack a functional immune system, allowing the human tumor to grow. antineo.fr These xenograft models are a cornerstone of preclinical cancer research, enabling the assessment of a drug's antitumor efficacy in a living system.

For this compound, the human MX-1 mammary tumor xenograft model has been a key tool. nih.govfrontiersin.org In studies using this model, this compound demonstrated significantly greater efficacy than paclitaxel, achieving a cure rate of 60% or more, compared to a 10% cure rate for paclitaxel. nih.govfrontiersin.org Additionally, it showed superior effectiveness in a murine M109 solid tumor model. nih.govfrontiersin.org The successful use of these models indicates their suitability for screening and evaluating the in vivo efficacy of this compound and its analogues.

The development of more advanced preclinical models, such as patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into a mouse, offers the potential for even greater predictive accuracy by better preserving the heterogeneity of the original tumor. While the use of PDX models for this compound has not been specifically reported, they represent a valuable future direction for its continued preclinical development.

Table 3: In Vivo Efficacy of this compound in Preclinical Tumor Models

| Preclinical Model | Compound | Reported Efficacy Outcome |

|---|---|---|

| Human MX-1 Solid Tumor Xenograft (in mice) | This compound | ≥60% cure rate nih.govfrontiersin.org |

| Paclitaxel | 10% cure rate nih.govfrontiersin.org | |

| Murine M109 Solid Tumor (in mice) | This compound | More effective than Paclitaxel nih.govfrontiersin.org |

| Paclitaxel | Baseline |

This table presents the comparative in vivo efficacy of this compound and Paclitaxel in established preclinical cancer models, highlighting the superior performance of this compound in these systems.

Future Directions and Emerging Research Avenues for 9 Dihydrotaxol

Rational Design and Synthesis of Novel, More Potent 9-Dihydrotaxol Analogs

The quest for enhanced therapeutic efficacy has spurred significant efforts in the rational design and synthesis of novel this compound analogs. By strategically modifying the core structure of this compound, researchers aim to improve its pharmacological properties, such as potency, solubility, and tumor selectivity.

The synthesis of these novel analogs often involves complex, multi-step chemical processes. For example, the electrochemical reduction of taxoids has been utilized as a selective method for preparing 9-dihydrotaxoids. archive.org The goal of these synthetic endeavors is to create a library of diverse analogs that can be screened for improved biological activity. The development of more potent derivatives is crucial, especially considering that the potency of the parent drug, paclitaxel (B517696), is relatively low, necessitating the exploration of more active analogs. google.com

| Analog Type | Modification Site(s) | Key Research Focus | Reference |

|---|---|---|---|

| C-3'-N-acyl analogs | C-3' | Structure-Activity Relationship (SAR) studies | archive.org |

| C-2/C-10 modified analogs | C-2 and C-10 | Improving biological evaluation and potency | archive.org |

| 9-deoxotaxane analogs | C-9 | Exploring the impact of the C-9 keto group on activity | googleapis.com |

Optimization of Biotechnological Production Platforms for Scalability

The sustainable and large-scale supply of this compound and its analogs is a critical bottleneck in their clinical development. While chemical synthesis is feasible for producing small quantities for research, it is often not economically viable for commercial production. Therefore, significant research is being directed towards optimizing biotechnological production platforms.

Plant cell cultures of Taxus species have emerged as a promising alternative to the extraction from yew trees. researchgate.net These cultures offer a more controlled and sustainable source of taxoids. However, the yields from these cultures are often low, presenting a major challenge. researchgate.net Researchers are actively exploring various strategies to enhance the productivity of these cell cultures, including media optimization, elicitation, and metabolic engineering.

Another avenue being explored is the use of microbial hosts, such as Escherichia coli and fungi like Taxomyces, for the production of taxoids. archive.orgdokumen.pub These systems offer the potential for rapid growth and easier genetic manipulation, which could lead to significantly higher yields. The elucidation of the taxol biosynthetic pathway is a crucial step in this direction, as it allows for the transfer and expression of the relevant genes in these microbial hosts. researchgate.net The ultimate goal is to develop a robust and scalable fermentation process that can meet the future demand for this compound-based therapeutics. researchgate.net

Advanced Computational Modeling for Mechanism and SAR Prediction

In recent years, advanced computational modeling has become an indispensable tool in drug discovery and development. For this compound, these in silico methods are being employed to gain deeper insights into its mechanism of action and to predict the structure-activity relationships (SAR) of its analogs.

Molecular docking studies, for example, can predict how this compound and its derivatives bind to their target, β-tubulin. nih.gov This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved binding affinity and specificity. nih.gov By simulating the interactions between the drug and its target at the atomic level, researchers can identify key structural features that are essential for activity. preprints.org

Furthermore, computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. The integration of computational modeling with experimental studies creates a powerful synergy that can accelerate the discovery of new and improved this compound-based drugs. nih.gov

| Modeling Technique | Application | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding of analogs to β-tubulin | Understanding molecular basis of activity and guiding analog design | nih.gov |

| Molecular Dynamics Simulations | Investigating the dynamic behavior of drug-target complexes | Revealing the stability and conformational changes upon binding | preprints.org |

| ADME Prediction | Forecasting pharmacokinetic properties of new analogs | Early identification of compounds with poor drug-like properties | nih.gov |

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

While the primary focus of taxane (B156437) research has been on cancer, there is growing interest in exploring the therapeutic potential of this compound and its analogs in other diseases. Preclinical studies using various disease models are crucial for identifying these new applications.

Research has shown that some novel taxanes are effective against non-Hodgkin type rat lymphoma and could be efficacious against paclitaxel-resistant tumors. researchgate.net This suggests that this compound analogs may have a broader spectrum of anticancer activity than initially anticipated. Furthermore, some analogs have demonstrated favorable preclinical data with good potential for further development due to their efficacy against both human and murine tumors. researchgate.net

Beyond cancer, the unique mechanism of action of taxanes—stabilizing microtubules—suggests potential applications in other diseases where microtubule dysfunction plays a role. researchgate.net Preclinical studies are essential to test these hypotheses and to provide the necessary evidence to support their clinical investigation. The use of patient-derived xenografts (PDXs) and genetically modified mouse models can provide more clinically relevant data on the efficacy of these compounds in different disease contexts. nih.gov

Integration of High-Throughput Screening with Analog Development

The development of novel this compound analogs results in the creation of large libraries of compounds that need to be efficiently screened for their biological activity. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands of compounds, significantly accelerating the drug discovery process. nih.goveddc.sg

HTS assays can be designed to measure various parameters, such as cell viability, apoptosis, and microtubule polymerization. nih.gov By automating these assays, researchers can quickly identify "hit" compounds that exhibit the desired biological activity. nih.gov These hits can then be further optimized through medicinal chemistry to improve their potency and selectivity.

The integration of HTS with the rational design and synthesis of this compound analogs creates a closed-loop discovery engine. The data generated from HTS provides valuable feedback for the design of new and improved analogs, leading to a more efficient and targeted drug discovery process. axcelead-us.com This approach is essential for navigating the vast chemical space of possible this compound derivatives and for identifying lead candidates with the highest potential for clinical success. metrionbiosciences.com

Q & A

Basic Research Questions

Q. What are the key structural modifications in 9-Dihydrotaxol compared to paclitaxel, and how do they influence bioactivity?

- Methodological Answer : this compound (9-DH-t) is synthesized via selective hydrogenation of the C9-C10 double bond in paclitaxel, as described by Klein et al. (1993) . This modification reduces molecular rigidity, enhancing water solubility while retaining tubulin-binding affinity. Researchers should employ nuclear magnetic resonance (NMR) and X-ray crystallography to confirm structural integrity and compare binding kinetics using in vitro tubulin polymerization assays. Structural analogs like 10-deacetyl-9-DH-t further demonstrate that substituents at C10 impact cytotoxicity and pharmacokinetics .

Q. Which preclinical models are most effective for evaluating 9-DH-t’s antitumor efficacy?

- Methodological Answer : Murine xenograft models (e.g., human breast cancer MDA-MB-435 or murine melanoma B16-F10) are standard for assessing in vivo efficacy. Key metrics include:

- Tumor Weight Inhibition (TWI) : Calculated as $ \text{TWI} = \frac{\text{Control Tumor Weight} - \text{Treated Tumor Weight}}{\text{Control Tumor Weight}} \times 100 $.

- % Increase in Lifespan (%ILS) : Critical for evaluating survival benefits in metastatic models .

- Use paclitaxel as a positive control to benchmark 9-DH-t’s relative efficacy and toxicity.

Q. How does 9-DH-t’s toxicity profile compare to paclitaxel in preclinical studies?

- Methodological Answer : In murine models, 9-DH-t exhibits lower neurotoxicity and myelosuppression due to reduced affinity for P-glycoprotein-mediated efflux. Toxicity assessments should include:

- Maximum Tolerated Dose (MTD) and LD₅₀ determination.

- Histopathological analysis of liver, kidney, and neural tissues.

- Comparative pharmacokinetic parameters (Cmax, AUC) to correlate exposure with toxicity .

Advanced Research Questions

Q. What strategies optimize 9-DH-t’s water solubility without compromising cytotoxicity?

- Methodological Answer : Structural modifications such as:

- C10 deacetylation : Reduces hydrophobicity (e.g., 10-DeAc-9-DH-t) .

- PEGylation : Conjugation with polyethylene glycol to enhance solubility.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.

Validate solubility via HPLC and assess cytotoxicity using IC₅₀ assays in taxane-resistant cell lines (e.g., MCF-7/ADR).

Q. How can researchers resolve contradictions in 9-DH-t’s efficacy data across different tumor models?

- Methodological Answer : Apply a systematic framework:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hormone receptor-positive cancers).

- Hypothesis Testing : Compare tumor microenvironment factors (e.g., pH, hypoxia) using transcriptomic profiling.

- Mechanistic Studies : Use siRNA knockdown to isolate pathways (e.g., apoptosis vs. mitotic arrest) .

Address inconsistencies by standardizing dosing regimens and endpoint criteria .

Q. What pharmacokinetic parameters are critical for translating 9-DH-t from preclinical to clinical studies?

- Methodological Answer : Prioritize:

- Bioavailability : Assess via oral/intravenous routes using LC-MS/MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.

- Metabolic Stability : Incubate with human liver microsomes to identify CYP450 interactions.

- Tissue Distribution : Radiolabeled 9-DH-t with PET imaging in primates .

Data Analysis & Reporting Best Practices

Q. How should researchers document contradictory results in 9-DH-t studies?

- Methodological Answer :

- Transparent Reporting : Clearly state experimental variables (e.g., cell line passage number, solvent used).

- Statistical Rigor : Use ANOVA with post-hoc tests to confirm reproducibility.

- Contextual Interpretation : Discuss contradictions in light of model limitations (e.g., murine vs. human stromal interactions) .

- Public Data Sharing : Deposit raw data in repositories like Figshare for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.